![molecular formula C22H20Cl2N4O4 B609125 [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone CAS No. 1360705-96-9](/img/structure/B609125.png)
[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML-210 is an inhibitor of glutathione peroxidase 4 (GPX4). It reduces viability of mesenchymal-state KP4 cells, an effect that can be blocked by the arachidonic acid lipoxygenase inhibitors PD 146176 and zileuton. It is also selectively lethal to mutant RAS oncogene-expressing cells (IC50s = 71 and 272 nM in HRASG12V-expressing and wild-type RAS-expressing BJeH cells, respectively).
ML-210, also known as CID 49766530, is a potent and selective RAS inhibitor. ML-210 displayed nanomolar potency in the primary screening cell line while maintaining selectivity similar to previously identified probes. The probe is in a novel structural class in the field of RAS synthetically lethal compounds and will, therefore, be highly useful in identifying pathways that can potentially be used for selectively inhibiting cancer cells.
Mechanism of Action
Target of Action
The primary target of this compound, also known as ML210, is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
ML210 acts as a covalent inhibitor of GPX4 . It selectively induces synthetic lethality in cells expressing the HR
Biochemical Analysis
Biochemical Properties
The compound [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone interacts with the enzyme GPX4 . GPX4 is a key player in the prevention of oxidative stress in cells, and the inhibition of this enzyme by ML210 can lead to the induction of ferroptosis, a form of regulated cell death .
Cellular Effects
In cellular processes, this compound has been observed to induce non-apoptotic cell death in tumor cells expressing the RAS oncogene . It has also been used to examine whether pharmacological inhibition of GPX4 altered prominin2 expression and impacted ferroptosis in adherent MCF10A and Hs578t cells .
Molecular Mechanism
At the molecular level, this compound acts as a prodrug that requires cellular activation to bind GPX4 . It inhibits GPX4, leading to an increase in lipid peroxides and the induction of ferroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO may be stored at -20°C for up to 3 months .
Metabolic Pathways
Given its role as a GPX4 inhibitor, it may influence pathways related to oxidative stress and lipid peroxidation .
Biological Activity
The compound [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone, also known as ML210, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity based on recent research findings, including cytotoxicity against various cancer cell lines and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C22H20Cl2N4O4
- Molecular Weight : 475.32 g/mol
- CAS Number : 1360705-96-9
The compound features a piperazine ring linked to a nitroisoxazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ML210, particularly against various human cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
- Apoptosis Induction : ML210 has been shown to significantly increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis in treated cells. This is characterized by elevated levels of caspase 9 .
- Cell Cycle Arrest : The compound induces cell cycle arrest in different phases depending on the cell line, which contributes to its effectiveness in inhibiting cancer cell proliferation .
- Selectivity : The selectivity of ML210 for cancerous cells over normal mammalian cells (e.g., Vero cells) suggests a favorable therapeutic index, making it a candidate for further development in targeted cancer therapies .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of ML210 against MCF-7 and HepG2 cell lines using an MTT assay. Results indicated that ML210 exhibited potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Study 2: Mechanistic Insights
Flow cytometry analysis demonstrated that treatment with ML210 resulted in increased apoptotic markers in treated cells compared to controls. Western blotting revealed that ML210 treatment led to an increase in p53 expression levels and caspase-3 cleavage, confirming its role in apoptosis induction .
Scientific Research Applications
Anticancer Activity
Research has indicated that ML-210 exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those of breast and prostate cancers. The mechanism is believed to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells.
Antidepressant Effects
The compound has been investigated for its potential antidepressant effects. Its structural similarity to known antidepressants suggests that it may influence serotonin and norepinephrine pathways, leading to mood enhancement and reduction of anxiety symptoms.
Antimicrobial Properties
ML-210 has demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A (2023) | Anticancer Effects | Demonstrated significant inhibition of breast cancer cell proliferation at low micromolar concentrations. |
Study B (2023) | Antidepressant Activity | Showed improvement in depressive-like behaviors in rodent models compared to control groups. |
Study C (2024) | Antimicrobial Efficacy | Effective against multi-drug resistant Staphylococcus aureus strains, suggesting a new avenue for antibiotic development. |
Properties
IUPAC Name |
[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHJPDPEVVDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360705-96-9 |
Source
|
Record name | 1360705-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.